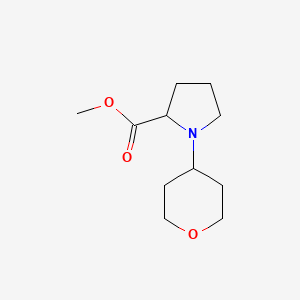
1-(Oxan-4-yl)pyrrolidine-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 1485737-39-0 . It has a molecular weight of 213.28 . The IUPAC name for this compound is methyl 1-tetrahydro-2H-pyran-4-yl-2-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .
Physical And Chemical Properties Analysis
“Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is a liquid at room temperature .
Applications De Recherche Scientifique
- Les dérivés du 1-(oxan-4-yl)pyrrolidine-2-carboxylate de méthyle peuvent être synthétisés et évalués pour leur activité biologique. Les chercheurs étudient leurs modes de liaison, leurs stéréoisomères et leur orientation spatiale afin de développer des candidats médicaments présentant des profils spécifiques .
- Le système cyclique pyrrolidine a été exploré pour ses propriétés anti-inflammatoires. Les dérivés du this compound peuvent présenter des effets anti-inflammatoires, ce qui en fait des candidats potentiels pour le développement de médicaments .
- Les chercheurs étudient les composés à base de pyrrolidine pour leur potentiel anticancéreux. Les dérivés du this compound pourraient être évalués pour leur cytotoxicité vis-à-vis des cellules cancéreuses et leurs profils de sélectivité .
- L'échafaudage pyrrolidine est souvent utilisé pour concevoir des inhibiteurs enzymatiques. Les dérivés du this compound pourraient être testés contre des enzymes spécifiques pour évaluer leur activité inhibitrice .
- En raison de la stéréogénicité des carbones de la pyrrolidine, ces composés peuvent servir de ligands chiraux. Les chercheurs peuvent explorer leur utilisation dans la synthèse asymétrique, la catalyse et les réactions énantiosélectives .
- Les dérivés de la pyrrolidine ont été étudiés pour leurs propriétés électroniques. Le this compound pourrait faire partie des matériaux utilisés dans les dispositifs électroniques organiques, tels que les transistors organiques à effet de champ (OFET) ou les diodes électroluminescentes organiques (OLED) .
Chimie médicinale et découverte de médicaments
Agents anti-inflammatoires
Recherche anticancéreuse
Inhibiteurs enzymatiques
Ligands chiraux et synthèse asymétrique
Science des matériaux et électronique organique
Mécanisme D'action
The biological activity of pyrrolidine derivatives can vary widely depending on their structure and the nature of any substituent groups. They may interact with a variety of biological targets, including enzymes, receptors, and ion channels, leading to diverse physiological effects .
The pharmacokinetics of pyrrolidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .
The molecular and cellular effects of a pyrrolidine derivative like “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” would depend on its specific biological targets and the nature of its interaction with these targets .
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its targets, and its overall efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and can be easily obtained from chemical suppliers. It is also relatively stable, making it suitable for use in a variety of reactions. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate has potential applications in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It could also be used as a catalyst in the synthesis of heterocyclic compounds. Additionally, Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate could be used as a reagent in the synthesis of peptides and proteins. Finally, further research could be conducted to explore the potential of Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate as a drug delivery system.
Méthodes De Synthèse
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of ethyl oxalate with pyrrolidine in the presence of an acid catalyst. This reaction produces Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate in high yields. Other methods of synthesis include the reaction of ethyl oxalate with pyrrolidine in the presence of a base catalyst, the reaction of ethyl oxalate with pyrrolidine in the presence of a Lewis acid catalyst, and the reaction of ethyl oxalate with pyrrolidine in the presence of an organometallic catalyst.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)10-3-2-6-12(10)9-4-7-15-8-5-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYPFJAXWCAQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)
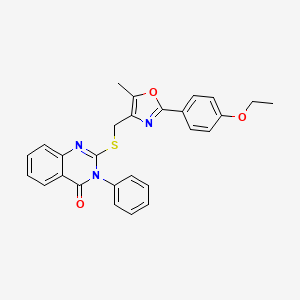


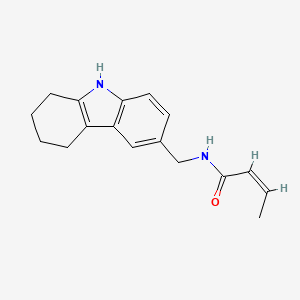
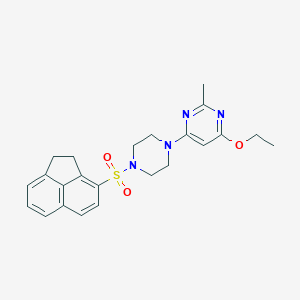
![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)
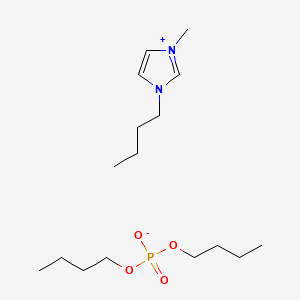
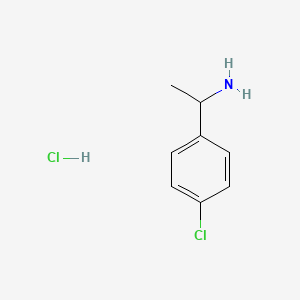
![2-Chloro-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]propanamide](/img/structure/B2589048.png)
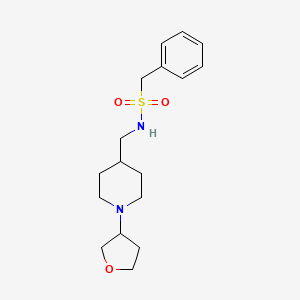
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2589050.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)
